6-Fluoro-5-methylnicotinamide
Overview
Description
6-Fluoro-5-methylnicotinamide is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that its properties and behaviors may be inferred from similar compounds, such as 6-Methylnicotinamide2.
Synthesis Analysis
The synthesis of 6-Fluoro-5-methylnicotinamide is not explicitly detailed in the available literature. However, the synthesis of similar compounds, such as 5-Fluorouracil derivatives, involves complex chemical reactions3. Another related compound, 6-formyl methyl nicotinate, has a documented synthesis method involving multiple steps4.Molecular Structure Analysis
The molecular structure of 6-Fluoro-5-methylnicotinamide is not directly available. However, tools like MolView5 and VESTA6 can be used to visualize the molecular structure of similar compounds based on their chemical formula.Chemical Reactions Analysis
The specific chemical reactions involving 6-Fluoro-5-methylnicotinamide are not detailed in the available literature. However, principles of chemical reactor analysis and design can be applied to understand potential reactions7. Quantitative chemical analysis methods can also be used to study the reactions of similar compounds8.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-5-methylnicotinamide are not directly available. However, a related compound, 6-Methylnicotinamide, has a molecular weight of 136.15 g/mol and a melting point of 199 °C2.Safety And Hazards
The specific safety and hazards of 6-Fluoro-5-methylnicotinamide are not detailed in the available literature. However, general chemical safety guidelines should be followed when handling any chemical compound12.
Future Directions
The future directions for 6-Fluoro-5-methylnicotinamide are not explicitly mentioned in the available literature. However, advancements in controlled drug delivery systems13, metal-organic frameworks14, and thermochemical conversion of lignin to functional materials15 could provide potential future directions for similar compounds.
Please note that this analysis is based on the limited information available and the properties of similar compounds. For a more accurate and comprehensive analysis, further research and experimentation would be required.
properties
IUPAC Name |
6-fluoro-5-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEDTZCLFWGCQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-5-methylnicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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